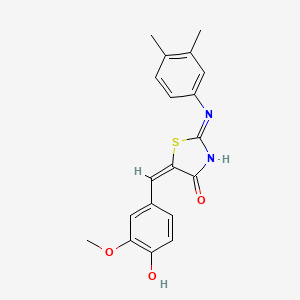

![molecular formula C6H14ClNO B2943992 2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride CAS No. 2173637-17-5](/img/structure/B2943992.png)

2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

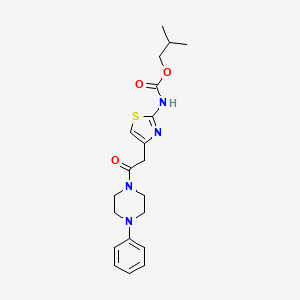

2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride is a chemical compound with the CAS Number: 2173637-17-5 . It has a molecular weight of 151.64 . The IUPAC name for this compound is ®-2-(azetidin-2-yl)propan-2-ol hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride is 1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m1./s1 . The InChI key is AISKZCFQZZIZHH-NUBCRITNSA-N . The canonical SMILES structure is CC©(C1CNC1)O.Cl .Physical And Chemical Properties Analysis

2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride is a solid at room temperature . It has a molecular weight of 151.63 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area is 32.3 Ų .Applications De Recherche Scientifique

Synthesis and Transformation

Transformation of Azetidin-2-ones : A study by Mollet et al. (2011) in "The Journal of Organic Chemistry" described the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. This transformation involved a two-step process with intermediate formation of 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines (Mollet, D’hooghe, & de Kimpe, 2011).

Reactivity of N-(omega-haloalkyl)-beta-lactams : D’hooghe et al. (2008) in "Organic & Biomolecular Chemistry" evaluated the reactivity of 4-aryl-1-(2-chloroethyl)azetidin-2-ones with lithium aluminium hydride. This study led to the novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (D’hooghe, Dekeukeleire, & de Kimpe, 2008).

Azetidin-2-ones as Synthon for Biologically Important Compounds : Research by Deshmukh et al. (2004) in "Current Medicinal Chemistry" highlighted the use of azetidin-2-one as a building block for synthesizing a wide array of organic molecules. This includes the synthesis of aromatic beta-amino acids, peptides, and amino sugars, exploiting the strain energy and selective bond cleavage of the beta-lactam ring (Deshmukh et al., 2004).

Pharmaceutical Applications

Synthesis of Novel Phenyl Pyrazoline Derivatives : Shah and Patel (2012) in "Chemical Science Transactions" synthesized novel phenyl pyrazoline derivatives from 3-chloro-1-{4-(3-(substituted phenyl)prop-2-enoyl)phenyl}-4-(4-hydroxyphenyl)azetidin-2-one. These compounds were evaluated for their antimicrobial activity, showcasing the potential pharmaceutical applications of related azetidin-2-ones (Shah & Patel, 2012).

Discovery of Potent Inhibitors of Cholesterol Absorption : A study by Rosenblum et al. (1998) in "Journal of Medicinal Chemistry" described the design and synthesis of SCH 58235, a potent inhibitor of intestinal cholesterol absorption. This compound is based on the azetidin-2-one structure and highlights the significance of this molecular framework in drug discovery (Rosenblum et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2R)-azetidin-2-yl]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISKZCFQZZIZHH-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

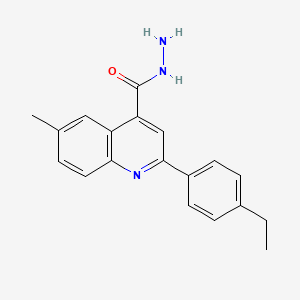

![5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2943910.png)

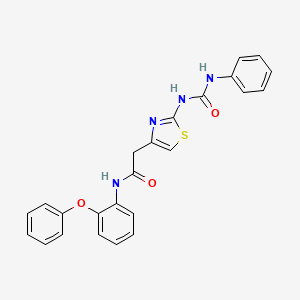

![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)

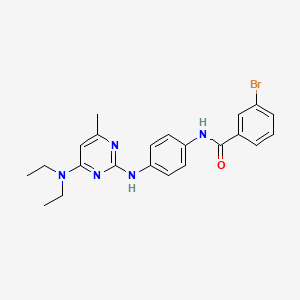

![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one](/img/structure/B2943919.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2943923.png)

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2943927.png)

![N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2943932.png)